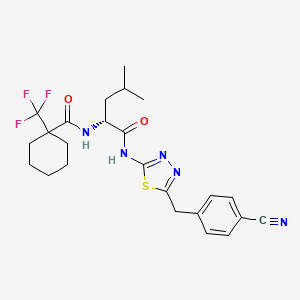

BAY-805

説明

特性

分子式 |

C24H28F3N5O2S |

|---|---|

分子量 |

507.6 g/mol |

IUPAC名 |

N-[(2R)-1-[[5-[(4-cyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C24H28F3N5O2S/c1-15(2)12-18(29-21(34)23(24(25,26)27)10-4-3-5-11-23)20(33)30-22-32-31-19(35-22)13-16-6-8-17(14-28)9-7-16/h6-9,15,18H,3-5,10-13H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m1/s1 |

InChIキー |

LXRBPWHQMGKMRT-GOSISDBHSA-N |

異性体SMILES |

CC(C)C[C@H](C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F |

正規SMILES |

CC(C)CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: BAY-805's Mechanism of Action on USP21

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 21 (USP21). USP21 is a deubiquitinating enzyme (DUB) implicated in various cellular processes, and its dysregulation is associated with diseases such as cancer.[1][2] this compound is a first-in-class, non-covalent inhibitor of USP21 that serves as a valuable chemical probe to explore the biological functions of this enzyme.[1][2] This document details the biochemical and cellular characterization of this compound, including its inhibitory potency, binding kinetics, and effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of its mode of action.

Introduction to USP21 and its Inhibition

Ubiquitin-Specific Peptidase 21 (USP21) is a member of the deubiquitinating enzyme family, which plays a crucial role in reversing protein ubiquitination. This post-translational modification is central to regulating protein stability, function, and localization. USP21 has been shown to modulate several key signaling pathways, including those involved in immune response and cell growth. Notably, USP21 negatively regulates the NF-κB signaling pathway by deubiquitinating and inactivating Receptor-Interacting Protein 1 (RIP1).[3] Due to its role in various pathologies, particularly in promoting tumor development and growth, USP21 has emerged as a promising therapeutic target.[1][2]

The development of potent and selective inhibitors is crucial for validating USP21 as a drug target and for elucidating its complex biology. This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization as a highly potent and selective small molecule inhibitor of USP21.[1][2][4]

Biochemical Characterization of this compound

The inhibitory activity and binding affinity of this compound for USP21 were determined using a suite of biochemical and biophysical assays.

In Vitro Inhibitory Potency

The potency of this compound was assessed using two distinct in vitro enzyme assays: a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a Ubiquitin-Rhodamine assay. These assays measure the ability of the compound to inhibit the deubiquitinating activity of USP21.

| Compound | hUSP21 (HTRF) IC50 [nM] | hUSP21 (Ub-Rhodamine) IC50 [nM] | hUSP2 (Ub-Rhodamine) IC50 [nM] |

| This compound | 6 | 2 | >25000 |

| BAY-728 (Negative Control) | 12600 | 16200 | >25000 |

Table 1: In vitro inhibitory potency of this compound and its negative control, BAY-728, against human USP21 and USP2. Data sourced from[3].

Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) was employed to determine the binding affinity (Kd) and kinetics of this compound to USP21.

| Compound | SPR Kd [nM] |

| This compound | 2.2 |

| BAY-728 (Negative Control) | 8686 |

Table 2: Binding affinity of this compound and BAY-728 to USP21 as determined by Surface Plasmon Resonance. Data sourced from[3].

Cellular Mechanism of Action

Cellular Target Engagement

The ability of this compound to engage with USP21 within a cellular context was confirmed using a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a target protein upon ligand binding.

| Compound | Cellular USP21 Target Engagement (HiBiT CETSA) EC50 [nM] |

| This compound | ~95 |

Table 3: Cellular target engagement of this compound with USP21. Data sourced from[5].

Downstream Signaling Effects: NF-κB Pathway Activation

By inhibiting USP21, this compound prevents the deubiquitination of RIP1, a key upstream regulator of the NF-κB pathway. The resulting accumulation of ubiquitinated RIP1 leads to the activation of the NF-κB signaling cascade. This was demonstrated in a cellular NF-κB reporter assay.

| Compound | NF-κB Activation EC50 [nM] |

| This compound | 17 |

Table 4: Cellular potency of this compound in inducing NF-κB activation. Data sourced from[6].

Signaling Pathway Diagram

Detailed Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the deubiquitinase activity of USP21 by measuring the cleavage of a ubiquitin substrate labeled with a FRET pair.

Protocol:

-

Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, and 5 mM DTT.

-

Add 2 µL of this compound or DMSO control to a 384-well low-volume microplate.

-

Dispense 4 µL of human USP21 enzyme solution (final concentration: 1 nM) into each well.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of biotinylated-ubiquitin substrate solution (final concentration: 50 nM).

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of HTRF detection reagent mix containing anti-tag-Eu3+ cryptate and streptavidin-XL665.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm following excitation at 320 nm.

-

Calculate the HTRF ratio and determine IC50 values.

Ubiquitin-Rhodamine Assay

This fluorescence-based assay measures the cleavage of a quenched rhodamine-conjugated ubiquitin substrate.

Protocol:

-

Prepare an assay buffer of 50 mM Tris (pH 8.0), 50 mM NaCl, 0.002% Tween-20, and 5 mM DTT.

-

Add 50 nL of compound solution in DMSO to a 384-well plate.

-

Add 5 µL of USP21 enzyme solution (final concentration: 0.5 nM).

-

Incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of Ubiquitin-Rhodamine 110 substrate (final concentration: 100 nM).

-

Monitor the increase in fluorescence intensity (excitation: 485 nm, emission: 535 nm) over 30 minutes using a plate reader.

-

Calculate the reaction rates and determine IC50 values.

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics and affinity of this compound to USP21.

Protocol:

-

Immobilize recombinant human USP21 on a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+).

-

Inject the compound dilutions over the USP21-immobilized surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between cycles if necessary.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and affinity (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is performed to confirm target engagement in a cellular environment.

Protocol:

-

Culture HEK293T cells transfected with a HiBiT-tagged USP21 construct.

-

Treat cells with various concentrations of this compound or DMSO for 1 hour at 37°C.

-

Heat the cell suspensions for 3 minutes at a specific temperature (e.g., 49°C).

-

Lyse the cells.

-

Add LgBiT protein and luciferase substrate.

-

Measure the luminescence signal.

-

Plot the luminescence signal against the compound concentration to determine the EC50 for thermal stabilization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Characterization of this compound, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bayer.com [bayer.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. medchemexpress.com [medchemexpress.com]

BAY-805: A Technical Guide to a First-in-Class Chemical Probe for USP21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) implicated in a variety of cellular processes, including signal transduction, gene expression, and DNA repair.[1][2] Its dysregulation has been linked to numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.[1][2] BAY-805 has emerged as a first-in-class, potent, and selective non-covalent inhibitor of USP21, serving as a valuable chemical probe to dissect the biological functions of this enzyme.[3][4] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and its effects on key signaling pathways. Accompanying this guide is information on BAY-728, the less active enantiomer of this compound, which serves as an essential negative control for rigorous experimental design.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, BAY-728, providing a clear comparison of their activities.

Table 1: In Vitro Potency and Binding Affinity

| Compound | Assay | Target | IC₅₀ (nM) | K_d (nM) | Reference(s) |

| This compound | HTRF | hUSP21 | 6 | - | [5] |

| Ub-Rhodamine | hUSP21 | 2 | - | [5] | |

| SPR | hUSP21 | - | 2.2 | [5] | |

| BAY-728 | HTRF | hUSP21 | 12600 | - | [5] |

| Ub-Rhodamine | hUSP21 | 16200 | - | [5] | |

| SPR | hUSP21 | - | 8686 | [5] |

Table 2: Cellular Activity and Target Engagement

| Compound | Assay | Cell Line | EC₅₀ (nM) | Reference(s) |

| This compound | NF-κB Reporter Assay | HEK293T | 17 | [5] |

| HiBiT CETSA | HEK293T | 95 | [5] | |

| BAY-728 | NF-κB Reporter Assay | HEK293T | >10000 | [5] |

Table 3: Selectivity Profile of this compound

| Target Class | Panel/Service | Number of Targets Tested | Summary of Results | Reference(s) |

| Deubiquitinases (DUBs) | DUBprofiler™ (Ubiquigent) | 44 | Highly selective for USP21. >50% remaining activity for 9 other USPs at 10 µM. | [5][6] |

| Kinases | In-house panel | 21 | IC₅₀ >20 µM | [5] |

| Eurofins SafetyScreen | >360 | Good selectivity. | [5] | |

| Cysteine Proteases | In-house panel | 6 | IC₅₀ >20 µM | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for USP21 Activity

This assay measures the deubiquitination of a STING-derived peptide by USP21.

Materials:

-

Recombinant human full-length USP21

-

STING-derived peptide substrate with appropriate TR-FRET donor and acceptor tags

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

This compound and BAY-728

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound, BAY-728, or control compounds in DMSO.

-

Dilute the compounds in assay buffer to the desired final concentrations.

-

Add the diluted compounds to the wells of the 384-well plate.

-

Add recombinant USP21 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the STING-derived peptide substrate.

-

Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ values.

Ubiquitin-Rhodamine 110 (Ub-Rho) Deubiquitinase Activity Assay

This fluorescence-based assay monitors the cleavage of a generic DUB substrate.[4][7][8][9][10]

Materials:

-

Recombinant human USP21

-

Ubiquitin-Rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA)[7]

-

This compound and BAY-728

-

Black 384-well microplates[7]

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound, BAY-728, or control compounds in DMSO.

-

Dilute the compounds in assay buffer.

-

Dispense the diluted compounds into the wells of the microplate.[7]

-

Add recombinant USP21 to the wells and incubate for a defined period (e.g., 3 hours) at room temperature.[7]

-

Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate.[7]

-

Immediately monitor the increase in fluorescence (Excitation: ~485 nm, Emission: ~535 nm) over time using a fluorescence plate reader.[7][9]

-

Calculate the reaction rates and determine the percent inhibition and IC₅₀ values.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of this compound to USP21.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human USP21

-

This compound and BAY-728

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit for protein immobilization

Procedure:

-

Immobilize recombinant USP21 onto the sensor chip surface via amine coupling.

-

Prepare a series of dilutions of this compound and BAY-728 in running buffer.

-

Inject the compound dilutions over the immobilized USP21 surface and a reference surface.

-

Monitor the binding response (in Resonance Units, RU) in real-time.

-

After each injection, allow for dissociation in running buffer.

-

Regenerate the sensor surface if necessary.

-

Analyze the sensorgrams to determine the association (k_on), dissociation (k_off), and equilibrium dissociation constant (K_d) values.

HiBiT Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms target engagement in a cellular context by measuring the thermal stabilization of USP21 upon compound binding.[1][11][12][13][14]

Materials:

-

HEK293T cells

-

Plasmid encoding USP21 C-terminally tagged with the HiBiT peptide[15]

-

Transfection reagent

-

This compound and BAY-728

-

Opti-MEM or other suitable media

-

PCR plates and a thermal cycler

-

HiBiT Lytic Detection System (containing LgBiT protein and substrate)

-

Luminometer

Procedure:

-

Transfect HEK293T cells with the HiBiT-tagged USP21 plasmid.

-

The following day, harvest and resuspend the cells.

-

Incubate the cells with various concentrations of this compound, BAY-728, or DMSO for 1 hour at 37°C.[5]

-

Aliquot the cell suspensions into PCR plates.

-

Heat the plates in a thermal cycler for 3 minutes at a specific temperature (e.g., 49°C), followed by a cooling step.[5]

-

Transfer the heated cell lysates to a white assay plate.

-

Add the HiBiT Lytic Detection reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and luminescent signal generation.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the compound concentration to determine the EC₅₀ for thermal stabilization.

NF-κB Dual-Luciferase Reporter Assay

This cell-based assay quantifies the activation of the NF-κB signaling pathway.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid

-

Transfection reagent

-

This compound and BAY-728

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NF-κB and Renilla luciferase plasmids.

-

After 24 hours, treat the cells with serial dilutions of this compound, BAY-728, or DMSO.

-

Incubate the cells for a specified time (e.g., 6-24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

Calculate the fold activation relative to DMSO-treated cells and determine the EC₅₀ values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by USP21 and the experimental workflow for the discovery and validation of this compound.

Figure 1: USP21 modulates multiple signaling pathways.

Figure 2: Workflow for the discovery and validation of this compound.

Conclusion

This compound is a highly potent and selective chemical probe for the deubiquitinase USP21. Its well-characterized biochemical and cellular activities, combined with the availability of a validated negative control, BAY-728, make it an indispensable tool for elucidating the complex roles of USP21 in health and disease. The detailed protocols and pathway information provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately advancing our understanding of USP21 biology and its potential as a therapeutic target.

References

- 1. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]

- 2. USP21 ubiquitin specific peptidase 21 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of this compound, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP5 Ubiquitin-Rhodamine110 Catalytic Activity Assay – openlabnotebooks.org [openlabnotebooks.org]

- 5. bayer.com [bayer.com]

- 6. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. researchgate.net [researchgate.net]

The Discovery and Synthesis of BAY-805: A Potent and Selective USP21 Inhibitor

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth overview of the discovery, synthesis, and characterization of BAY-805, a novel, potent, and selective non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21). This compound serves as a valuable chemical probe for elucidating the complex biological roles of USP21, a deubiquitinating enzyme (DUB) implicated in cancer development and immune response regulation.[1][2]

Introduction: The Therapeutic Potential of Targeting USP21

Ubiquitin-Specific Protease 21 (USP21) is a member of the largest subfamily of deubiquitinating enzymes, which play a critical role in reversing protein ubiquitination.[1][3] This post-translational modification is a key regulator of numerous cellular processes, including signal transduction, gene expression, and DNA repair.[1] Dysregulation of USP21 has been linked to tumor development and growth, making it a promising therapeutic target for cancer treatment.[1][2] Specifically, USP21 has been shown to downregulate TNFα-induced NF-κB activation by deubiquitinating RIP1.[1][4] The development of potent and selective inhibitors is crucial for validating USP21 as a drug target and exploring its therapeutic potential.[3][5]

Discovery of this compound: From High-Throughput Screening to Lead Optimization

This compound was identified through a rigorous discovery process initiated by a high-throughput screening (HTS) of approximately 4 million compounds from the Bayer compound library.[1] The initial screening hit demonstrated modest inhibitory activity against USP21. Subsequent structure-activity relationship (SAR) studies and chemical optimization led to the development of this compound, a compound with significantly improved potency and selectivity.[1][5]

A key optimization step involved replacing a nitro group with a cyano substituent to improve permeability properties, resulting in a precursor compound with comparable potency.[5] Further structural modifications culminated in the synthesis of this compound, which exhibits low nanomolar potency in biochemical assays.[1]

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient four-step linear process designed for parallel synthesis, which facilitated the rapid optimization of the initial screening hit.[1][5]

The key steps in the synthesis are:

-

Formation of Building Block 25: Commercially available 4-cyanophenylacetonitrile is reacted with thiosemicarbazide in trifluoroacetic acid (TFA).[1][5]

-

Coupling with Boc-d-leucine: The resulting building block is coupled with Boc-d-leucine to form an intermediate.[1]

-

Boc-Deprotection: The Boc protecting group is removed using 4 N HCl in dioxane.[1]

-

Final Amide Coupling: The deprotected intermediate is coupled with 1-(trifluoromethyl)cyclohexanecarboxylic acid to yield this compound.[1]

A less active enantiomer, BAY-728, was also synthesized using Boc-l-leucine in the first amide coupling step to serve as a negative control in biological assays.[1]

Biochemical and Cellular Characterization

This compound has been extensively characterized through a battery of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Potency and Binding Affinity

The inhibitory potency and binding affinity of this compound for USP21 were determined using multiple orthogonal assays. The results are summarized in the table below.

| Assay | Parameter | This compound Value | BAY-728 (Negative Control) Value | Reference |

| hUSP21 HTRF Assay | IC₅₀ | 6 nM | 12600 nM | [4][6] |

| hUSP21 Ub-Rhodamine Assay | IC₅₀ | 2 nM | 16200 nM | [4][6] |

| Surface Plasmon Resonance (SPR) | K𝘥 | 2.2 nM | 8686 nM | [4] |

| USP21 HiBiT CETSA | EC₅₀ | ~95 nM | - | [4][7] |

| NF-κB Reporter Assay | EC₅₀ | 17 nM | No activation at 10 µM | [4][6] |

Selectivity Profile

This compound demonstrates high selectivity for USP21 over other deubiquitinating enzymes and a broad panel of off-targets, including kinases and other proteases.[1][6] For instance, the IC₅₀ for this compound against USP2 is greater than 25,000 nM.[4] This high degree of selectivity is a critical attribute for a chemical probe, minimizing the risk of off-target effects and enabling a more precise interrogation of USP21 biology.[1]

Mechanism of Action: NF-κB Pathway Activation

This compound functions as a non-covalent inhibitor of the catalytic activity of USP21.[1][5][8] By inhibiting USP21, this compound prevents the deubiquitination of key substrates, such as RIP1 (Receptor-Interacting Protein 1).[1][4] The accumulation of ubiquitinated RIP1 leads to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][5] This mechanism was confirmed in a cell-based reporter assay, where this compound treatment resulted in a strong induction of NF-κB activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

The synthesis of this compound is conducted in four main steps:[1]

-

Synthesis of (4-cyanobenzyl)thiourea intermediate: 4-cyanophenylacetonitrile and thiosemicarbazide are reacted in trifluoroacetic acid at room temperature.

-

Amide coupling with Boc-D-leucine: The intermediate is coupled with Boc-D-leucine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at room temperature.

-

Boc deprotection: The Boc protecting group is removed with 4 N HCl in dioxane at room temperature.

-

Final amide coupling: The resulting amine is coupled with 1-(trifluoromethyl)cyclohexanecarboxylic acid using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole monohydrate (HOBt·H₂O), and DIPEA in DMF at room temperature to yield this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a biochemical assay used to measure the inhibition of USP21's catalytic activity. The assay quantifies the cleavage of a ubiquitin substrate, and the signal is detected using time-resolved fluorescence resonance energy transfer.

Ubiquitin-Rhodamine Assay

This is an orthogonal biochemical assay to confirm the inhibitory activity of compounds on USP21. It measures the cleavage of a ubiquitin-rhodamine substrate, leading to a change in fluorescence.

Surface Plasmon Resonance (SPR)

SPR was used to determine the binding affinity (K𝘥) of this compound to USP21.[1] Recombinant USP21 was immobilized, and a series of compound concentrations were flowed over the surface.[5] Binding constants were calculated from the steady-state response, assuming a 1:1 binding model.[1][5]

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the engagement of this compound with USP21 in a cellular context.[1][5] HEK293T cells were transfected with USP21 fused to a NanoLuc HiBiT tag.[4][5] The cells were then treated with this compound, heated, and the luminescence signal was measured to assess the thermal stabilization of USP21 upon compound binding.[4]

NF-κB Dual-Luciferase Reporter Assay

This cell-based assay was used to measure the functional consequence of USP21 inhibition by this compound.[1] Cells were engineered with an NF-κB reporter system that produces a firefly luciferase signal upon NF-κB activation, which is then normalized to a background Renilla luciferase signal.[1]

Conclusion

This compound is a first-in-class, potent, and highly selective inhibitor of USP21.[1][2] Its discovery and thorough characterization provide the scientific community with a high-quality chemical probe to further investigate the biology of USP21 in various physiological and pathological contexts.[1][5] The availability of this compound and its corresponding negative control, BAY-728, will be instrumental in advancing our understanding of the therapeutic potential of targeting USP21 for the treatment of cancer and other diseases.[1]

References

- 1. Discovery and Characterization of this compound, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of this compound, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bayer.com [bayer.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. eubopen.org [eubopen.org]

- 8. selleckchem.com [selleckchem.com]

BAY-805: A Technical Guide to USP21 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target engagement of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). This document details the quantitative data, experimental protocols, and signaling pathway interactions to support further research and development in this area.

Quantitative Data Summary

This compound demonstrates low nanomolar potency in biochemical and cellular assays, high selectivity for USP21, and clear target engagement in cellular systems. The following tables summarize the key quantitative data for this compound and its less active enantiomer, BAY-728, which serves as a negative control.

| Biochemical Assays | This compound | BAY-728 (Negative Control) | Reference |

| hUSP21 HTRF IC50 | 6 nM | 12,600 nM | [1][2] |

| hUSP21 Ub-Rhodamine IC50 | 2 nM | 16,200 nM | [1][2] |

| hUSP2 Ub-Rhodamine IC50 | >25,000 nM | >25,000 nM | [2] |

| Biophysical and Cellular Assays | This compound | BAY-728 (Negative Control) | Reference |

| SPR Kd | 2.2 nM | 8,686 nM | [2] |

| HiBiT CETSA EC50 | ~95 nM | Inactive | [2] |

| NF-κB Reporter Assay EC50 | 17 nM | Inactive at 10 µM | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available literature and are intended to serve as a guide for reproducing these experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the inhibition of USP21 enzymatic activity.

-

Principle: The assay measures the cleavage of a ubiquitin substrate labeled with a FRET donor and acceptor. Inhibition of USP21 prevents cleavage, resulting in a high FRET signal.

-

Protocol:

-

Dispense 2.5X concentrated test compound (e.g., this compound) into a microplate.

-

Add 5X concentrated USP21 enzyme solution.

-

Pre-incubate for 5 minutes at room temperature.

-

Add a substrate pre-mixture containing biotinylated ubiquitin and a FRET acceptor.

-

Incubate for 60 minutes at room temperature.

-

Add a detection mixture containing a europium cryptate-labeled anti-tag antibody (donor).

-

Incubate for a final 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader with excitation at 330 nm and emission at 620 nm and 665 nm.

-

Ubiquitin-Rhodamine (Ub-Rhod) Assay

This is an orthogonal biochemical assay to confirm USP21 inhibition.

-

Principle: This assay uses a ubiquitin substrate conjugated to rhodamine 110. Cleavage by USP21 releases the fluorophore, leading to an increase in fluorescence.

-

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA).

-

Dilute USP21 enzyme and test compounds in the reaction buffer.

-

Add the USP21 enzyme solution to a 384-well plate.

-

Add the test compound dilutions and incubate for 3 hours at room temperature.

-

Initiate the reaction by adding the Ub-Rhodamine 110 substrate.

-

Monitor the fluorescence intensity (excitation at 485 nm, emission at 535 nm) continuously for 20-30 minutes using a plate reader.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity of this compound to USP21.

-

Principle: This label-free technology detects changes in the refractive index at the surface of a sensor chip as the analyte (this compound) binds to the immobilized ligand (USP21).

-

Protocol:

-

Immobilize recombinant USP21 on a sensor chip.

-

For multi-cycle kinetics, inject different concentrations of this compound over the surface with a contact time of 60 seconds and a dissociation time of 200 seconds at a flow rate of 30 µL/min.

-

For single-cycle kinetics, inject a series of increasing concentrations of this compound without a regeneration step between injections.

-

Regenerate the sensor surface between different compound analyses if necessary.

-

Analyze the data using a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).[3]

-

Cellular Thermal Shift Assay (CETSA) with HiBiT

CETSA is employed to confirm target engagement in a cellular environment.

-

Principle: The binding of a ligand (this compound) to its target protein (USP21) stabilizes the protein, leading to an increase in its melting temperature. The amount of soluble, non-denatured protein at different temperatures is quantified using the HiBiT protein tagging system.

-

Protocol:

-

Transfect HEK293T cells with a plasmid encoding for C-terminally HiBiT-tagged USP21.

-

The following day, treat the cells with the test compound (e.g., this compound) or DMSO control for 1 hour at 37°C.

-

Heat the cells in a PCR plate for 3 minutes at a range of temperatures (e.g., 42°C to 58°C).

-

Cool the plate for 3 minutes at 25°C.

-

Transfer the cell suspension to a 384-well plate and add the HiBiT lytic detection reagent.

-

Incubate for 10 minutes at room temperature and measure the luminescence.

-

Plot the luminescence signal against temperature to generate melting curves and determine the EC50 of thermal stabilization.[3][4]

-

NF-κB Reporter Assay

This cell-based functional assay measures the downstream effect of USP21 inhibition.[3]

-

Principle: Inhibition of USP21 prevents the deubiquitination of RIP1, leading to the activation of the NF-κB signaling pathway. This activation drives the expression of a luciferase reporter gene.[3]

-

Protocol:

-

Seed HEK293T cells in a 6-well plate.

-

Co-transfect the cells with plasmids for an NF-κB-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).

-

After 4-6 hours, replace the medium and add the test compounds at various concentrations.

-

Incubate for 22-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal and plot the fold activation relative to the DMSO control.

-

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the direct, non-covalent inhibition of the catalytic activity of USP21.[4] This leads to the hyperubiquitination of USP21 substrates, thereby modulating downstream signaling pathways.

NF-κB Signaling Pathway

The most well-characterized downstream effect of this compound is the activation of the NF-κB signaling pathway.[4] USP21 is known to deubiquitinate Receptor-Interacting Protein 1 (RIP1), a key signaling node in the TNFα-induced NF-κB pathway.[2] By inhibiting USP21, this compound prevents the removal of ubiquitin chains from RIP1, leading to its sustained activation and subsequent engagement of downstream signaling components, ultimately resulting in the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory and cell survival genes.[4]

Caption: this compound inhibits USP21, leading to NF-κB activation.

Experimental Workflow for Target Engagement

The validation of this compound's target engagement follows a logical progression from biochemical assays to cellular confirmation.

Caption: Experimental workflow for validating this compound target engagement.

Other Potential Signaling Pathways

USP21 has been implicated in the regulation of other signaling pathways through its interaction with various substrates. While the direct effects of this compound on these pathways require further investigation, they represent important areas for future research.

-

STING Pathway: USP21 has been shown to deubiquitinate and inactivate STING, a key adaptor protein in the innate immune response to cytosolic DNA.[2] Inhibition of USP21 by this compound could therefore potentially enhance STING-mediated signaling, leading to increased type I interferon production.

-

Wnt/β-catenin Pathway: Some substrates of USP21 are components of the Wnt/β-catenin signaling pathway. Further studies are needed to determine if this compound can modulate this pathway.

Caption: Potential signaling pathways modulated by USP21 inhibition.

References

In Vitro Characterization of BAY-805: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of BAY-805, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2][3] this compound serves as a valuable chemical probe for exploring the complex biology of USP21, a deubiquitinating enzyme (DUB) implicated in cancer development and growth.[1][4] This document details the quantitative biochemical and cellular data, comprehensive experimental protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows.

Core Data Presentation

The following table summarizes the quantitative in vitro data for this compound, demonstrating its high potency and selectivity for USP21.

| Assay Type | Parameter | Value (nM) | Target/System |

| Biochemical Assays | |||

| HTRF Assay | IC50 | 6 | hUSP21 |

| Ub-Rhodamine Assay | IC50 | 2 | hUSP21 |

| Surface Plasmon Resonance (SPR) | Kd | 2.2 | hUSP21 |

| Cellular Assays | |||

| NF-κB Reporter Assay | EC50 | 17 | HEK293T cells |

| HiBiT CETSA | EC50 | 95 | HEK293T cells |

Data compiled from multiple sources.[5][6][7]

Signaling Pathway

This compound exerts its cellular effects by inhibiting USP21, which is known to deubiquitinate and inactivate Receptor-Interacting Protein 1 (RIP1).[3][8] The inhibition of USP21 leads to an accumulation of K63-ubiquitinated RIP1, a critical step for the activation of the NF-κB signaling pathway.[3] This pathway plays a crucial role in inflammation, immunity, and cell survival.

References

- 1. Ubiquitin-specific Peptidase 21 Inhibits Tumor Necrosis Factor α-induced Nuclear Factor κB Activation via Binding to and Deubiquitinating Receptor-interacting Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ubiqbio.com [ubiqbio.com]

- 3. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CETSA [cetsa.org]

- 5. lifesensors.com [lifesensors.com]

- 6. liverpool.ac.uk [liverpool.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

The USP21 Inhibitor BAY-805: A Technical Guide to its Enhancement of NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental validation of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), and its subsequent activating effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the core biological processes and workflows.

Introduction: this compound and the NF-κB Signaling Axis

This compound is a novel, non-covalent small molecule inhibitor of USP21, a deubiquitinating enzyme (DUB) that plays a crucial role in regulating cellular signaling pathways.[1] One of the key substrates of USP21 is Receptor-Interacting Protein 1 (RIP1), a critical component in the activation of the NF-κB pathway.[2] The ubiquitination of RIP1 is a prerequisite for the downstream activation of NF-κB, a transcription factor that governs the expression of genes involved in inflammation, immunity, and cell survival.[2][3]

USP21 negatively regulates the NF-κB pathway by removing ubiquitin chains from RIP1.[2] By selectively inhibiting USP21, this compound prevents the deubiquitination of RIP1, leading to a sustained ubiquitinated state and subsequent potentiation of NF-κB signaling.[1][3] This guide delves into the specifics of this interaction, supported by robust experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and cellular activity of this compound in inhibiting USP21 and activating the NF-κB pathway.

Table 1: Biochemical Potency of this compound Against USP21 [4]

| Assay Type | Target | IC50 (nM) |

| HTRF Assay | hUSP21 | 6 |

| Ub-Rhodamine Assay | hUSP21 | 2 |

Table 2: Cellular Activity and Target Engagement of this compound [4][5]

| Assay Type | Parameter | Value (nM) |

| NF-κB Reporter Assay | EC50 | 17 |

| Cellular Thermal Shift Assay (CETSA) | EC50 | 95 |

| Surface Plasmon Resonance (SPR) | Kd | 2.2 |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound enhances NF-κB signaling through the inhibition of USP21.

Caption: Mechanism of this compound induced NF-κB activation.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on the NF-κB signaling pathway.

NF-κB Dual-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to USP21 inhibition by this compound.[2][3]

Objective: To measure the dose-dependent effect of this compound on NF-κB-driven luciferase expression.

Materials:

-

HEK293 cells

-

NF-κB firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Lipofectamine 2000 or similar transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0-10 µM). Include a positive control (e.g., TNFα) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to USP21 in a cellular context.[1][6]

Objective: To demonstrate target engagement of this compound with USP21 in intact cells.

Materials:

-

HEK293T cells

-

HiBiT-tagged USP21 expression vector

-

Transfection reagent

-

This compound

-

PBS

-

Lysis buffer

-

Nano-Glo® HiBiT Lytic Detection System

-

PCR thermocycler

-

Luminometer

Protocol:

-

Cell Culture and Transfection: Culture HEK293T cells and transfect them with the HiBiT-tagged USP21 expression vector.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Heat Shock: Heat the cell suspensions in a PCR thermocycler for 3 minutes at a specific temperature (e.g., 49°C) to induce thermal denaturation of unbound proteins.

-

Cell Lysis and Detection: Lyse the cells and add the LgBiT protein and substrate from the Nano-Glo® HiBiT Lytic Detection System.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of soluble (non-denatured) HiBiT-tagged USP21.

-

Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.

Western Blot for RIP1 Ubiquitination

This assay is used to visualize the change in the ubiquitination status of RIP1 upon treatment with this compound.[7][8]

Objective: To detect the accumulation of ubiquitinated RIP1 following inhibition of USP21 by this compound.

Materials:

-

HEK293T cells

-

Plasmids for HA-tagged ubiquitin and Myc-tagged RIP1

-

Transfection reagent

-

This compound

-

TNFα

-

Lysis buffer containing N-ethylmaleimide (NEM) to inhibit deubiquitinases

-

Anti-Myc antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-HA antibody for Western blotting

-

Anti-RIP1 antibody for loading control

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection reagents

Protocol:

-

Transfection: Co-transfect HEK293T cells with plasmids expressing HA-tagged ubiquitin and Myc-tagged RIP1.

-

Compound Treatment and Stimulation: After 24-48 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNFα for a short period (e.g., 10 minutes) to induce RIP1 ubiquitination.

-

Cell Lysis: Lyse the cells in a buffer containing NEM.

-

Immunoprecipitation: Immunoprecipitate Myc-tagged RIP1 from the cell lysates using an anti-Myc antibody and protein A/G agarose beads.

-

SDS-PAGE and Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with an anti-HA antibody to detect ubiquitinated RIP1. Re-probe with an anti-RIP1 antibody to confirm equal loading of immunoprecipitated RIP1.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of the assays performed to validate this compound's mechanism of action.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Characterization of this compound, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bayer.com [bayer.com]

- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 7. RIP1 ubiquitination assays [bio-protocol.org]

- 8. Impaired RIPK1 ubiquitination sensitizes mice to TNF toxicity and inflammatory cell death - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of USP21 with the Selective Inhibitor BAY-805: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating a multitude of cellular processes by removing ubiquitin chains from substrate proteins.[1][2] Dysregulation of USP21 has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[3][4] This technical guide provides an in-depth overview of USP21, its function, and the utility of BAY-805, a potent and highly selective non-covalent inhibitor of USP21, in elucidating its biological roles.[3][5] This document will detail experimental protocols and present key data for researchers investigating the USP21-BAY-805 axis.

Core Concepts: USP21 and this compound

USP21 is a cysteine protease that cleaves isopeptide bonds between ubiquitin and its target proteins.[1] It can remove various ubiquitin chain linkages, including K48- and K63-linked polyubiquitin, thereby regulating protein stability and signaling pathway activity.[1] USP21 has been shown to modulate several key signaling pathways, including NF-κB, JAK/STAT, and MAPK/ERK, through the deubiquitination of critical pathway components.[1]

This compound is a first-in-class, potent, and selective small molecule inhibitor of USP21.[3][5] It exhibits low nanomolar inhibitory activity against USP21 and high selectivity over other deubiquitinating enzymes.[2][3] this compound serves as a valuable chemical probe to investigate the cellular functions of USP21 and to validate it as a potential drug target.[3][5]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: Biochemical Activity of this compound against USP21

| Assay Type | Substrate | IC50 (nM) | Reference |

| HTRF Assay | Ub-GST | 6 | [6] |

| Ub-Rhodamine Assay | Ub-Rhodamine 110 | 2 | [3][6] |

Table 2: Cellular Activity and Target Engagement of this compound

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| NF-κB Reporter Assay | HEK293T | EC50 | 17 | [2] |

| Cellular Thermal Shift Assay (CETSA) | HEK293T | EC50 | ~95 | [6] |

| Surface Plasmon Resonance (SPR) | - | Kd | 2.2 | [6] |

Table 3: Selectivity Profile of this compound

| DUB Family Member | % Inhibition at 10 µM | Reference |

| USP2 | <50% | [3] |

| USP7 | <50% | [3] |

| USP10 | Weak Inhibition | [2] |

| USP22 | Weak Inhibition | [2] |

| USP21 | >90% | [2] |

| Additional 40+ DUBs | <15% | [2][6] |

Signaling Pathways Regulated by USP21

USP21 is a key regulator of multiple signaling cascades implicated in cancer and immune responses. The inhibition of USP21 by this compound provides a powerful tool to dissect these pathways.

NF-κB Signaling Pathway

USP21 negatively regulates the TNFα-induced NF-κB pathway by deubiquitinating Receptor-Interacting Protein 1 (RIP1).[1][7][8] K63-linked polyubiquitination of RIP1 is a critical step for the activation of the IKK complex and subsequent NF-κB activation. By removing these ubiquitin chains, USP21 dampens NF-κB signaling. Inhibition of USP21 with this compound leads to increased RIP1 ubiquitination and robust activation of the NF-κB pathway.[2][3]

Caption: USP21 negatively regulates NF-κB signaling by deubiquitinating RIP1.

Other Key Signaling Pathways

-

JAK/STAT Pathway: USP21 has been shown to regulate the JAK/STAT pathway, which is crucial for cytokine signaling and immune responses.[1]

-

MAPK/ERK Pathway: USP21 can stabilize MEK2 by removing K48-linked polyubiquitin chains, leading to the activation of the MAPK/ERK pathway, which is often hyperactivated in cancer.[1][9]

-

Hippo Pathway: USP21 influences the Hippo pathway, a critical regulator of organ size and cell proliferation, by deubiquitinating and stabilizing MARK kinases.[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their investigation of USP21 and this compound.

USP21 Deubiquitinase Activity Assay (Ub-Rhodamine)

This assay measures the enzymatic activity of USP21 by monitoring the cleavage of a fluorogenic ubiquitin-rhodamine 110 substrate.

Workflow:

Caption: Workflow for the USP21 deubiquitinase activity assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.

-

Prepare a stock solution of recombinant human USP21 protein.

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a stock solution of Ub-Rhodamine 110 Green.

-

-

Assay Procedure:

-

In a 384-well plate, add USP21 enzyme to the assay buffer.

-

Add this compound or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding Ub-Rhodamine 110 Green substrate.

-

Immediately measure the increase in fluorescence in a plate reader in kinetic mode for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocities (slope of the linear phase of the fluorescence curve).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

NF-κB Dual-Luciferase Reporter Assay

This cell-based assay quantifies the activation of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

Methodology:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment:

-

After 24 hours, treat the cells with serial dilutions of this compound or DMSO for a specified period (e.g., 6-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly luciferase activity using a luminometer.

-

Measure Renilla luciferase activity in the same wells for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to determine the EC50 value.[12]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[13][14][15]

Workflow:

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Cell Treatment:

-

Culture cells to confluency and treat with this compound or DMSO for 1 hour.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of soluble USP21 in the supernatant by Western blotting or other protein detection methods.

-

-

Data Analysis:

-

Quantify the band intensities and plot the percentage of soluble USP21 against the temperature.

-

The shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand (e.g., this compound) and an immobilized protein (e.g., USP21).[16][17][18][19]

Methodology:

-

Immobilization:

-

Immobilize recombinant USP21 onto a sensor chip surface.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the sensor surface and a reference surface.

-

Monitor the change in the refractive index in real-time, which is proportional to the amount of bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Co-immunoprecipitation (Co-IP) and Ubiquitination Assay

This protocol is used to identify and validate the interaction between USP21 and its substrates and to assess the ubiquitination status of the substrate.

Methodology:

-

Cell Lysis:

-

Lyse cells expressing tagged versions of USP21 and/or the putative substrate with a non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the protein of interest (e.g., anti-FLAG for FLAG-tagged USP21).

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding proteins.

-

Elute the protein complexes from the beads.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies against the bait protein (e.g., anti-FLAG) and the putative interacting partner (e.g., anti-HA for HA-tagged substrate) or an anti-ubiquitin antibody to assess ubiquitination.

-

Conclusion

This technical guide provides a comprehensive resource for researchers investigating the role of USP21 using the selective inhibitor this compound. The provided data tables, signaling pathway diagrams, and detailed experimental protocols will facilitate the design and execution of experiments aimed at further understanding the biology of USP21 and its potential as a therapeutic target. The use of this compound as a chemical probe will undoubtedly continue to yield valuable insights into the complex cellular functions regulated by this important deubiquitinating enzyme.

References

- 1. Insights Into the Properties, Biological Functions, and Regulation of USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of this compound, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Characterization of this compound, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bayer.com [bayer.com]

- 7. The Role of Ubiquitination in NF-κB Signaling during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitin-specific Peptidase 21 Inhibits Tumor Necrosis Factor α-induced Nuclear Factor κB Activation via Binding to and Deubiquitinating Receptor-interacting Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. De-Ubiquitinating Enzymes USP21 Regulate MAPK1 Expression by Binding to Transcription Factor GATA3 to Regulate Tumor Growth and Cell Stemness of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic effect of YOD1 and USP21 on the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. USP21 regulates Hippo pathway activity by mediating MARK protein turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promegaconnections.com [promegaconnections.com]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. path.ox.ac.uk [path.ox.ac.uk]

- 17. faculty.washington.edu [faculty.washington.edu]

- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

BAY-805: A Comprehensive Technical Guide to its Selectivity Profile Against Deubiquitinating Enzymes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's specificity, the methodologies used for its characterization, and its impact on relevant signaling pathways.

Executive Summary

This compound is a non-covalent, cell-active chemical probe that demonstrates low nanomolar potency against USP21.[1][2][3] Extensive profiling has revealed a high degree of selectivity for USP21 over other deubiquitinating enzymes (DUBs), as well as against a broad range of kinases, proteases, and other common off-targets.[1][4][5] This high selectivity makes this compound a valuable tool for elucidating the biological functions of USP21 and for exploring its therapeutic potential.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously assessed against a wide array of DUBs and other enzyme families. The following tables summarize the quantitative data from these profiling studies, providing a clear comparison of its inhibitory activity.

Table 1: Selectivity of this compound against a Panel of Deubiquitinating Enzymes (DUBs)

The following data was generated using the DUBprofiler™ service from Ubiquigent, which measures the cleavage of a ubiquitin-rhodamine 110 substrate in an endpoint assay.[1]

| DUB Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |

| USP21 | 88 | 91 |

| USP10 | ~50% residual activity | ~50% residual activity |

| USP22 | ~50% residual activity | ~50% residual activity |

| Other 41 DUBs | <15 | <15 |

Note: For the majority of the 41 other DUBs in the panel, this compound showed very low activity (<15% inhibition) at both concentrations tested.[1] A slight activity was observed for USP10 and USP22, with about 50% residual DUB activity.[1]

Table 2: Selectivity of this compound against Other Off-Target Enzymes

| Target | Assay Type | IC50 (µM) | % Inhibition at 10 µM |

| PRAK(h) | Kinase Panel | 8.6 | 58 |

| TrkA(h) | Kinase Panel | >10 | 57 |

| Acetylcholine Esterase | Safety Screen | 7.61 | 72 |

| Adenosine Transporters | Safety Screen | - | 62 |

| Other >360 Kinases | Kinase Panel | - | Minor |

| Other 6 Cysteine Proteases | In-house Panel | >20 | - |

Data from Eurofins/Panlabs kinase selectivity panel and an in-house safety screen against 70 individual off-targets.[1] Minor inhibitory activity was observed for the majority of the kinases tested.[1]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the role of USP21 in the NF-κB signaling pathway and the effect of its inhibition by this compound.

Caption: NF-κB signaling pathway and the inhibitory role of this compound on USP21.

Experimental Workflow Diagram

The following diagram outlines a general workflow for assessing the selectivity of a DUB inhibitor.

Caption: General experimental workflow for DUB inhibitor selectivity profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized yet detailed protocols for the key experiments cited in the characterization of this compound's selectivity.

Ubiquitin-Rhodamine Based DUB Selectivity Assay (e.g., DUBprofiler™)

This protocol describes a common method for assessing DUB inhibitor selectivity using a fluorogenic substrate.

1. Principle: This assay measures the enzymatic activity of a DUB by monitoring the cleavage of a quenched fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho).[6][7] Cleavage of the amide bond between the C-terminal glycine of ubiquitin and rhodamine results in an increase in fluorescence, which is proportional to DUB activity.[7] Inhibition of the DUB by a compound like this compound leads to a decrease in the fluorescent signal.

2. Materials:

-

Purified recombinant DUB enzymes

-

DUB assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)[6]

-

Test compound (this compound) serially diluted in DMSO

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)[7]

3. Method:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Acoustically transfer a small volume (e.g., 20-50 nL) of the compound dilutions to the assay plate.[6] Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

-

Enzyme Addition: Add the DUB enzyme, diluted in assay buffer, to each well of the plate. The final enzyme concentration should be predetermined to be in the linear range of the assay.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the Ub-Rho substrate, diluted in assay buffer, to all wells. The final substrate concentration should be at or near its Km for the respective DUB.

-

Reaction and Measurement: Incubate the plate at room temperature, protected from light, for a specific duration (e.g., 30-60 minutes). Measure the fluorescence intensity using a plate reader.[9]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment.[10][11][12]

1. Principle: This assay is based on the principle that the thermal stability of a protein changes upon ligand binding.[10][11] When cells are heated, proteins denature and aggregate. A compound that binds to its target protein can stabilize it, leading to a higher denaturation temperature. The amount of soluble protein remaining after heat treatment is then quantified.[12]

2. Materials:

-

Cell line of interest (e.g., HEK293T)[13]

-

Cell culture medium and reagents

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)

-

PCR tubes or plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents or a suitable high-throughput detection method (e.g., AlphaLISA, HiBiT)[10][13]

-

Primary antibody against the target protein (USP21) and a suitable secondary antibody

3. Method:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specific time (e.g., 1-2 hours) at 37°C.[11]

-

Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the cells to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.[11] A temperature gradient is typically used to determine the melting curve of the target protein.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[12]

-

Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (USP21) in the supernatant using Western blotting, ELISA, AlphaLISA, or another sensitive detection method.[10][12][13]

-

Data Analysis: For each temperature point, quantify the band intensity (for Western blot) or signal of the soluble target protein. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement. Dose-response curves can be generated by plotting the amount of soluble protein at a fixed temperature against the logarithm of the compound concentration to determine the EC50 for target engagement.

Conclusion

This compound is a highly potent and selective inhibitor of USP21, as demonstrated by comprehensive profiling against a wide range of DUBs and other enzymes. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other DUB inhibitors. The high selectivity of this compound, combined with its cellular activity, establishes it as a critical tool for dissecting the complex biology of USP21 and for advancing drug discovery efforts in this area.

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and Characterization of this compound, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of this compound, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesensors.com [lifesensors.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. eubopen.org [eubopen.org]

Methodological & Application

Application Notes and Protocols for BAY-805 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction:

BAY-805 is a potent, selective, and cell-active non-covalent inhibitor of ubiquitin-specific protease 21 (USP21), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including tumor development and growth.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its mechanism of action and assess its cellular effects.

Mechanism of Action and Signaling Pathway

This compound targets the catalytic activity of USP21.[1] USP21 is known to deubiquitinate Receptor-Interacting Protein 1 (RIP1), an essential component of the Tumor Necrosis Factor (TNFα)-induced NF-κB signaling pathway. By inhibiting USP21, this compound prevents the deubiquitination of RIP1. The resulting accumulation of ubiquitinated RIP1 leads to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[2][4]

Signaling Pathway Diagram

Caption: this compound inhibits USP21, leading to NF-κB activation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in various assays.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) | Reference |

| HTRF Assay | hUSP21 | 6 | [5] |

| Ub-Rhodamine Assay | hUSP21 | 2 | [5] |

| Surface Plasmon Resonance (SPR) | hUSP21 | 2.2 (Kd) | [4] |

Table 2: Cellular Activity of this compound

| Assay Type | Cellular Effect | EC50 (nM) | Reference |

| NF-κB Reporter Assay | NF-κB Activation | 17 | [5] |

| HiBiT CETSA | USP21 Target Engagement | ~95 | [4] |

Experimental Protocols

NF-κB Dual-Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to this compound treatment.

Materials:

-

Cells stably expressing an NF-κB luciferase reporter and a constitutively expressed control reporter (e.g., Renilla luciferase).

-

This compound (and a negative control, e.g., BAY-728).

-

Cell culture medium and supplements.

-

96-well white, clear-bottom tissue culture plates.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density optimized for your cell line and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and a positive control for NF-κB activation if available.

-

Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Carefully remove the culture medium.

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal (NF-κB reporter) to the Renilla luciferase signal (control reporter) for each well.

-

Plot the normalized luciferase activity against the concentration of this compound.

-

Determine the EC50 value, which is the concentration of this compound that induces a half-maximal response.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to USP21 in a cellular context. The HiBiT CETSA format is a sensitive method for this purpose.

Materials:

-

HEK293T cells.

-

Expression vector for USP21 fused with a HiBiT tag.

-

Transfection reagent.

-

This compound.

-

LgBiT protein and Nano-Glo substrate.

-

Thermal cycler.

-

Luminometer.

Protocol:

-

Transfection: Transfect HEK293T cells with the HiBiT-tagged USP21 expression vector.

-

Cell Seeding: The following day, seed the transfected cells into 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

-

Thermal Challenge: Heat the plate for 3 minutes at a range of temperatures to create a melt curve (e.g., 37°C to 60°C).

-

Cell Lysis and Luminescence Detection:

-

Lyse the cells by adding a solution containing LgBiT protein.

-

Add Nano-Glo substrate.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of soluble (non-denatured) HiBiT-USP21.

-

Plot the relative luminescence units against the temperature for both this compound-treated and vehicle-treated cells.

-

The binding of this compound will stabilize USP21, resulting in a shift of the melt curve to higher temperatures.

-

Experimental Workflow Diagrams

Caption: Workflow for the NF-κB Dual-Luciferase Reporter Assay.

Caption: Workflow for the HiBiT Cellular Thermal Shift Assay (CETSA).

Cell Viability/Cytotoxicity Assay (Adaptable Protocol)

This protocol describes a general method for assessing the effect of this compound on cell viability and proliferation using a commercially available ATP-based assay (e.g., CellTiter-Glo®).

Materials:

-

Cancer cell line of interest.

-

This compound.

-

Cell culture medium and supplements.

-

96-well or 384-well opaque-walled tissue culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density. Include wells with medium only for background measurement.

-

Compound Addition: After allowing the cells to attach (e.g., 24 hours), add serial dilutions of this compound to the wells. Include vehicle-treated wells as a 100% viability control.